Compound Description: This compound serves as a chiral building block in organic synthesis. [] It features a methoxy group at the 4-position of the pyrrolidine ring. The crystal structure reveals an envelope conformation for the pyrrolidine ring, with specific dihedral angles reported for the carboxyl and methoxy substituents. []
Relevance: This compound shares a close structural resemblance with (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid. Both compounds possess a pyrrolidine ring with a tert-butoxycarbonyl protecting group on the nitrogen atom and a carboxylic acid group at position 2. The key difference lies in the substituent at the 4-position: a methoxy group in the related compound and a naphthalen-2-yl group in the target compound. Additionally, they possess different stereochemistry at the 2 and 4 positions. []
Compound Description: ABT-627 is a highly selective endothelin A (ETA) receptor antagonist. [, , ] Studies have shown its effectiveness in reducing proteinuria, glomerular permeability, and restoring glomerular filtration barrier integrity. [] It exhibits significant ETA selectivity with an IC50 of 0.4 nM for ETA receptors and 520 nM for ETB receptors. []
Relevance: ABT-627 exemplifies a class of pyrrolidine-based carboxylic acids with potent biological activity. The core structure, particularly the pyrrolidine-3-carboxylic acid with aryl substituents at the 2 and 4 positions, is present in both ABT-627 and (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid. Notably, ABT-627 incorporates a benzodioxole group, a common feature in ETA antagonists, highlighting the structural diversity possible within this compound class. [, , , ]
Compound Description: A-182086 acts as a combined ETA/B receptor antagonist, demonstrating efficacy in mitigating proteinuria, glomerular permeability, and improving glomerular filtration barrier integrity in animal models of diabetic nephropathy. []
Relevance: This compound belongs to a series of sulfonamide-based endothelin antagonists structurally related to ABT-627. [] The presence of the pyrrolidine-3-carboxylic acid core with aryl substitutions at the 2 and 4 positions links it to (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid. The sulfonamide side chain and benzodioxole group in A-182086, compared to the dibutylacetamido group in ABT-627, underscore the diverse pharmacological profiles attainable through modifications of this core structure. [, ]
Compound Description: This compound represents a diarylethene (DAE) Boc-amino acid derivative. [] DAEs are notable for their photoswitching properties and find application in developing photoactive molecules, including peptides and peptidomimetics. []
Relevance: Although this compound lacks a pyrrolidine ring, its incorporation of a tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality highlights its relevance as a potential building block for modified peptides, similar to the potential applications of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid. The presence of the thiophene rings and the cyclopentene linker further emphasize the structural diversity possible within this field of research. []
Compound Description: ABBV/GLPG-3221 belongs to a novel series of pyrrolidine-based CFTR correctors designed for treating cystic fibrosis (CF). [] It functions as a C2 corrector, increasing the levels of functional CFTR protein at the cell surface, and is intended for use in triple-combination therapies alongside other CFTR modulators. []
Relevance: The structural similarities between ABBV/GLPG-3221 and (3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid are significant. Both compounds share a pyrrolidine ring core, substituted with a carboxylic acid moiety at position 2. Although ABBV/GLPG-3221 lacks the tert-butoxycarbonyl group, it possesses a complex array of substituents, including a trifluoromethylpyridylmethoxy group and a tetrahydropyranylcarbonyl group, highlighting the potential for diverse derivatization of the pyrrolidine scaffold for therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.